molecular formula C15H16N2O4S2 B2447587 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905686-08-0

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No. B2447587
M. Wt: 352.42
InChI Key: GRPCADXLCRBHCF-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is a chemical compound. Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves a protection/deprotection strategy. For instance, the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides involves nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require more specific information or computational analysis.


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 4,5-dichloro-N-(aryl/alkyl)thiophene-2-sulfonamides, involve nucleophilic displacement under mild basic conditions . More specific reactions involving “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Characterization : The synthesis of related compounds involves reactions like nucleophilic aromatic substitution and amidation with ammonia gas, as in the case of 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide 2 (Hayun et al., 2012).

  • Molecular Structure Elucidation : Advanced spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectral data are utilized for structural confirmation (Hayun et al., 2012).

Biological and Medicinal Applications

  • Antimicrobial and Antitubercular Agents : N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives display significant antimicrobial activity against various bacteria and fungi, and notable activity against Mycobacterium tuberculosis H37Rv strain (P. K. Ranjith et al., 2014).

  • Cancer Research : Compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide are studied for their potential to enhance nerve growth factor's ability to stimulate neurite outgrowths, which can be significant in cancer research (Alfred L Williams et al., 2010).

  • Anticancer Agents Synthesis : Novel compounds containing this structural motif are synthesized and evaluated for anticancer properties. The specific activities of these compounds depend on their structural variations (K. Redda et al., 2011).

Pharmacological Studies

  • Drug Design and SAR Studies : Research into the structure-activity relationship (SAR) of these compounds is crucial for drug development. The X-ray coordinates of ligand-bound enzymes help in understanding the binding mode and designing more effective inhibitors (J. Malmström et al., 2012).

  • Pharmacokinetic Properties : Studies on compounds like N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxybenzenesulfonamide focus on improving pharmacokinetic properties like brain penetration and metabolic stability for potential therapeutic applications (R. Nirogi et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 4-methoxypropiophenone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The specific safety and hazards associated with “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.

Future Directions

The future directions for research on “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” and similar compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-6-4-12(5-7-13)17-10-11(9-14(17)18)16-23(19,20)15-3-2-8-22-15/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCADXLCRBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

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